molecular formula C9H16N4 B12569657 Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

Cat. No.: B12569657
M. Wt: 180.25 g/mol
InChI Key: ZPIHTKTZONUQFP-SECBINFHSA-N
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Description

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is a complex organic compound that features a piperazine ring substituted with an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with piperazine derivatives. One common method includes the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with substituted piperazines in the presence of a base . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The imidazole group can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Biological Activity

Piperazine derivatives, particularly those containing imidazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is a notable example, exhibiting potential in various therapeutic applications including antimalarial, antimicrobial, and anticancer activities. This article synthesizes findings from multiple studies to present a comprehensive overview of its biological activity.

Structure and Synthesis

The compound features a piperazine ring substituted with an imidazole group. This structural configuration is crucial for its biological activity, as both the piperazine and imidazole rings are known to enhance solubility and bioavailability.

Synthesis Methods

The synthesis of this compound often involves:

  • Mannich Reaction : A common method for developing piperazine derivatives that exhibit various biological activities, including antimicrobial and anticancer properties .
  • Modification of Existing Compounds : Optimization studies have shown that altering substituents on the piperazine ring can significantly enhance potency against specific pathogens .

1. Antimalarial Activity

Research has indicated that imidazolopiperazines demonstrate strong antimalarial properties. For instance:

  • A study optimized a series of imidazolopiperazines, leading to compounds with improved potency against Plasmodium falciparum strains. The most effective analogues exhibited EC50 values in the low nanomolar range (e.g., 5 nM) against resistant strains .
  • Table 1 summarizes the structure-activity relationship (SAR) of various analogues:
CompoundR1R2R3EC50 (3D7, nM)EC50 (W2, nM)
31HH4-MePh161 ± 13178 ± 12
34Me=O3Cl,4F-Ph36 ± 265 ± 3
35MeH4-MePh13 ± 213 ± 1

2. Antimicrobial Activity

Piperazine derivatives have shown promising antimicrobial effects:

  • In vitro studies demonstrated that certain substituted piperazines exhibited significant antibacterial and antifungal activities against various pathogens. For example, compounds derived from imidazole-piperazine combinations were tested against Candida albicans and Staphylococcus aureus with varying degrees of success .

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • A comparative study on the photodynamic activity of piperazine and imidazole derivatives revealed enhanced efficacy against A549 lung cancer cells when combined with photosensitizers .

Case Study: Antimalarial Efficacy

In a study published in Nature Communications, a series of optimized imidazolopiperazines were tested in vivo using malaria mouse models. The results indicated that these compounds not only reduced parasitemia significantly but also had favorable pharmacokinetic profiles, suggesting their potential as new antimalarial agents .

Case Study: Antimicrobial Screening

A recent investigation into the antimicrobial activity of substituted piperazinomethylimidazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The study found that certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against E. coli and S. aureus, indicating strong antibacterial potential .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

(2R)-2-(imidazol-1-ylmethyl)-1-methylpiperazine

InChI

InChI=1S/C9H16N4/c1-12-4-2-10-6-9(12)7-13-5-3-11-8-13/h3,5,8-10H,2,4,6-7H2,1H3/t9-/m1/s1

InChI Key

ZPIHTKTZONUQFP-SECBINFHSA-N

Isomeric SMILES

CN1CCNC[C@@H]1CN2C=CN=C2

Canonical SMILES

CN1CCNCC1CN2C=CN=C2

Origin of Product

United States

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